molecular formula C20H21NO2 B4195093 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione

1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione

Cat. No. B4195093
M. Wt: 307.4 g/mol
InChI Key: FMMMGTNUTFPOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as Methaqualone, is a synthetic sedative-hypnotic drug that was widely used in the 1960s and 1970s as a recreational drug. Although Methaqualone is no longer prescribed for medical use, it remains a topic of interest for scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione acts as a GABA receptor agonist, which enhances the inhibitory effects of GABA in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to the suppression of neuronal activity, resulting in sedation and relaxation.
Biochemical and Physiological Effects
1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has a range of biochemical and physiological effects, including sedation, relaxation, and muscle relaxation. 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione also has anticonvulsant properties, which make it a potential treatment for epilepsy. However, 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione can also cause respiratory depression, which can be fatal in overdose.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has advantages and limitations for lab experiments. 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione's sedative and anxiolytic properties make it a useful tool for studying the central nervous system's inhibitory effects. However, 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione's potential for abuse and overdose limits its use in lab experiments.

Future Directions

There are several future directions for 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione research. One area of interest is the development of new analogs of 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione with improved therapeutic properties and reduced potential for abuse. Another area of interest is the investigation of 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione's effects on specific GABA receptor subtypes, which could lead to the development of more targeted treatments for anxiety disorders and epilepsy.
Conclusion
In conclusion, 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is a synthetic sedative-hypnotic drug that has potential therapeutic applications. 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione's mechanism of action as a GABA receptor agonist makes it a promising candidate for the treatment of anxiety disorders and epilepsy. However, 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione's potential for abuse and overdose limits its use in lab experiments. Further research is needed to develop new analogs of 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione with improved therapeutic properties and to investigate its effects on specific GABA receptor subtypes.

Scientific Research Applications

1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has sedative, anxiolytic, and anticonvulsant properties, which make it a promising candidate for the treatment of anxiety disorders and epilepsy.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-13-9-10-14(2)18(11-13)21-19(22)12-17(20(21)23)15(3)16-7-5-4-6-8-16/h4-11,15,17H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMMGTNUTFPOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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